molecular formula C9H12FNO2 B13036135 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Cat. No.: B13036135
M. Wt: 185.20 g/mol
InChI Key: KSGRMAZGPPJXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(1-Amino-2-oxopropyl)-4-fluorophenol.

    Reduction: Formation of this compound with a reduced amino group.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Amino-2-hydroxypropyl)phenol: Lacks the fluorine atom, which may affect its stability and reactivity.

    4-Fluorophenol: Lacks the amino and hydroxyl groups, limiting its potential interactions with biological targets.

    3-(1-Amino-2-hydroxypropyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical properties.

Uniqueness

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol is unique due to the presence of the fluorine atom, which can enhance its stability and binding affinity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution is often used to improve drug properties.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

3-(1-amino-2-hydroxypropyl)-4-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3

InChI Key

KSGRMAZGPPJXMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)O)F)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.